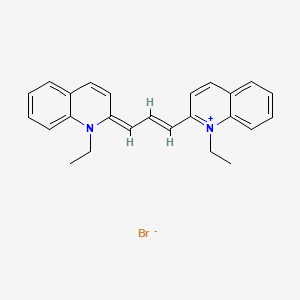

Pinacyanol bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Pinacyanol Bromide Research

Early Development and Significance in Photographic Sensitization Research

The genesis of Pinacyanol bromide is deeply rooted in the advancements of photographic science at the turn of the 20th century. Before its discovery, photographic emulsions were primarily sensitive to blue, violet, and ultraviolet light, rendering them incapable of accurately capturing the full spectrum of visible colors. optica.orgbiotium.com The quest for a panchromatic emulsion—one sensitive to all visible light—drove significant research into sensitizing dyes.

The era of modern cyanine (B1664457) dye sensitization began in 1902 when Arthur Traube and Adolf Miethe introduced isocyanine dyes, such as Ethyl Red, which extended emulsion sensitivity into the orange region of the spectrum. semanticscholar.orgimaging.org However, a significant gap remained in the red wavelengths. This challenge was overcome in 1905 when Benno Homolka, a researcher at the German company Hoechst, synthesized Pinacyanol. semanticscholar.orgphotrio.com This discovery was a watershed moment, as Pinacyanol was a highly effective sensitizer (B1316253) for the red and deep-red portions of the visible spectrum. semanticscholar.orgphotrio.com Its synthesis was patented in 1905 by Farbwerke vorm. Meister, Lucius & Brüning. semanticscholar.orgresearchgate.net

The original synthesis of Pinacyanol, a symmetrical carbocyanine dye, involved the reaction of two molecules of quinaldine (B1664567) ethyl iodide with formaldehyde. imaging.orgnih.gov This breakthrough made true panchromatic photography possible, allowing for full color separation and the subsequent creation of color photographic and cinematographic films. semanticscholar.org

Pinacyanol was often used in combination with other dyes to achieve a more uniform sensitivity across the spectrum. For instance, it was frequently paired with green sensitizers like Pinaverdol (also known as Sensitol Green) or Orthochrome T to ensure a balanced response from green to red light. photrio.com By the 1920s, Pinacyanol had become a standard and indispensable component in the manufacture of panchromatic plates and films, produced in significant quantities by companies such as Ilford in London and Eastman Kodak in Rochester. optica.orgsemanticscholar.orgoptica.org

Interactive Table 1: Key Figures and Developments in Early Photographic Sensitization

| Researcher(s) | Year | Contribution | Significance |

| H. W. Vogel | 1873 | Discovered that dyes could extend the spectral sensitivity of silver halide emulsions. optica.orgbritannica.com | Laid the foundational principle for photographic sensitization. |

| Miethe & Traube | 1902-1903 | Patented the use of isocyanine dyes like Ethyl Red as sensitizers. semanticscholar.orgimaging.org | Extended emulsion sensitivity to the orange part of the spectrum. |

| Benno Homolka | 1905 | Synthesized Pinacyanol at Hoechst. semanticscholar.orgimaging.orgphotrio.com | Provided the first efficient red sensitizer, enabling panchromatic photography. |

| Mills & Pope | 1920 | Described the synthesis of symmetrical trimethine quinoline-containing cyanine dyes. nih.gov | Furthered the chemical understanding and synthesis of dyes like Pinacyanol. |

Evolution of Research Applications Across the Twentieth Century

While this compound's initial fame was cemented in photography, its utility evolved significantly throughout the twentieth century, transitioning into a valuable tool in fundamental and applied chemical research. semanticscholar.orgmdpi.com Although newer, more light-fast dyes gradually replaced quinoline (B57606) dyes in photographic materials, scientific interest in Pinacyanol did not diminish. semanticscholar.org Researchers began to explore its unique structural and spectral properties in various media.

A major area of research has been the study of intermolecular interactions using Pinacyanol as a spectroscopic probe. semanticscholar.orgresearchgate.net Its behavior was extensively investigated in diverse environments, including:

Aqueous and Aqueous-Organic Solutions: Studies focused on its protolytic and thermodynamic properties. semanticscholar.orgmdpi.com

Surfactant Systems: Pinacyanol became a model dye for investigating interactions in premicellar and micellar solutions. semanticscholar.orgresearchgate.net For example, its use as a solvatochrome indicator, which is sensitive to changes in the polarity of its microenvironment, was employed to monitor phase transitions in systems containing lipids and surfactants like cetyltrimethylammonium bromide. semanticscholar.org

Solutions with Added Salts: The influence of various salts on the dye's properties was another active area of inquiry. semanticscholar.org

The tendency of Pinacyanol to form self-aggregates (dimers, H-aggregates, and J-aggregates) and its association with other molecules, such as different dyes, organic ions, and polyelectrolytes, have been quantitatively characterized. semanticscholar.orgresearchgate.net The development of advanced computational methods, including semi-empirical and molecular dynamics simulations, further revitalized interest in the dye, allowing for detailed studies of the energetics and structure of its supramolecular assemblies. semanticscholar.org More recently, Pinacyanol has been explored for its potential as a fluorescent dye in biological assays and in photochemical reactions. chemimpex.com

Historical Context of Cyanine Dye Chemistry in Scientific Advancement

The story of this compound is a chapter in the larger narrative of cyanine dyes, a class of synthetic organic compounds that have been instrumental in scientific and technological progress for over 150 years. nih.govacs.org The field of synthetic dye chemistry began in the mid-19th century, with the first cyanine dye being synthesized in 1856, the same year as the famous Mauveine. nih.gov

Cyanine dyes are structurally defined by two nitrogen-containing heterocyclic rings connected by a polymethine bridge—a conjugated chain of methine units. acs.orgresearchgate.net A key feature of this class is that the length of the polymethine chain directly influences the dye's absorption and fluorescence properties. nih.govsci-hub.se Adding a vinyl group (two carbon atoms) to the chain results in a significant red shift (a bathochromic shift) of the main absorption band by approximately 100 nm. acs.org This tunable property allows for the design of dyes that operate across the entire visible and near-infrared spectrum, making them exceptionally versatile. nih.govnih.gov

The evolution of cyanine dye applications mirrors the advancement of technology itself. nih.gov

19th Century: Initial applications were primarily in the textile industry, driven by the Industrial Revolution's demand for new colors. britannica.comnih.gov

Early 20th Century: The focus shifted to photography, where cyanines became essential for creating panchromatic and infrared-sensitive films. britannica.comnih.gov Pinacyanol is a prime example of a dye developed for this purpose.

Mid-20th Century: The development of color photography and lasers further expanded their use. nih.gov

Late 20th and 21st Century: The rise of modern biological imaging techniques has provided a new impetus for cyanine dye chemistry. nih.gov They are now central to applications such as fluorescent labeling of proteins and nucleic acids (e.g., the CyDye series), use in biosensors, and as probes for cell studies. biotium.comresearchgate.net

This historical trajectory from textile colorants to sophisticated biochemical probes underscores the enduring importance of cyanine dye chemistry, a field in which Pinacyanol was a critical early success. nih.govresearchgate.net

Interactive Table 2: Spectral Properties of Pinacyanol Iodide in Methanol

This data is for Pinacyanol iodide, which has similar spectral properties to this compound in organic solvents.

| Band Maximum (nm) | Relative Intensity | Half-width (cm⁻¹) |

| 605.65 | 1.000 | 974 |

| 559.98 | 0.448 | 1292 |

| 523.01 | 0.095 | 596 |

| 511.25 | 0.159 | 804 |

| 488.76 | 0.138 | 1349 |

Source: Adapted from data presented in a 2022 study by Shapovalov. semanticscholar.org

Synthetic Methodologies and Structural Derivatization Research

Quaternization and Condensation Reaction Pathways

The synthesis of pinacyanol bromide is a multi-step process that fundamentally involves quaternization and condensation reactions. The process typically commences with the quaternization of a heterocyclic base, such as 2-methylquinoline. smolecule.comwikipedia.org This initial step involves the reaction of the heterocyclic compound with an alkyl halide, like ethyl iodide or ethyl chloride, to form a quaternary ammonium (B1175870) salt. smolecule.comwikipedia.org This quaternization is a crucial activation step, rendering the methyl group more susceptible to subsequent reactions.

Following quaternization, a condensation reaction is carried out. smolecule.comwikipedia.org This step often involves the reaction of the quaternized intermediate with a compound like formaldehyde, which acts as a linking agent. smolecule.comwikipedia.org This condensation reaction couples two quaternized heterocyclic units, leading to the formation of a leuco (colorless) intermediate. smolecule.comwikipedia.org The general synthetic route for symmetrical cyanine (B1664457) dyes, such as pinacyanol, involves the condensation of cationic heterocyclic compounds containing an activated methyl group with derivatives of malondialdehyde. acs.org

For instance, a common pathway involves the reaction of N-alkylammonium salts with a precursor like 1,1,3,3-tetramethoxypropane, which under acidic conditions with a compound like aniline, forms a key intermediate. acs.org This intermediate is then reacted with the quaternized salt in the presence of a base like sodium acetate (B1210297) in a solvent such as ethanol (B145695) under reflux to yield the final symmetrical cyanine dye. acs.org

Oxidative Steps in this compound Synthesis

The final and critical step in the synthesis of this compound is the oxidation of the leuco intermediate formed during the condensation phase. smolecule.comwikipedia.org This oxidation step is responsible for the development of the characteristic blue color of the cyanine dye. smolecule.comwikipedia.org The oxidation converts the colorless leuco form into the conjugated, colored dye. smolecule.comwikipedia.org

Research has also explored the oxidative degradation of pinacyanol chloride, a closely related salt, using hydrogen peroxide in the presence of a tetraamidomacrocyclic ligand (TAML) activator. researchgate.net This catalyzed oxidation leads to the rapid and complete degradation of the dye, highlighting the susceptibility of the pinacyanol structure to oxidative processes. researchgate.net The reaction proceeds via the formation of reactive, oxidized TAML, which then reacts with the dye. researchgate.net

Exploration of Structural Modifications and Analog Synthesis for Tuned Properties

The versatile structure of cyanine dyes, including pinacyanol, allows for extensive structural modifications to tune their photophysical properties, such as absorption and fluorescence emission. acs.orgresearchgate.net These modifications can be made to the heterocyclic rings, the polymethine chain, or the N-alkyl substituents. acs.org

The synthesis of both symmetrical and asymmetrical cyanine dyes has been a significant area of research. acs.org Asymmetrical dyes are prepared by the condensation of two different quaternized heterocyclic precursors. acs.org For example, asymmetrical cyanines containing a N-carboxypentyl group have been synthesized by reacting specific precursors with activated intermediates. acs.org Such modifications can influence properties like solubility, brightness, and stability. researchgate.net

Further research has demonstrated that modifying an indolium ring of a carbocyanine dye at the 3-position can lead to dye-conjugates with substantially more fluorescence on biomolecules compared to attachment at the nitrogen atom. google.com The choice of different heterocyclic moieties (X and Z in the general cyanine structure) also affects the absorption and fluorescence emission properties of the resulting dye. google.com

| Synthetic Strategy | Key Reactants | Key Intermediates | Purpose |

|---|---|---|---|

| Symmetrical Synthesis | 2-methylquinoline, ethyl halide, formaldehyde/malondialdehyde derivative | Quaternized heterocyclic salt, leuco intermediate | Preparation of pinacyanol and its direct analogs. smolecule.comwikipedia.orgacs.org |

| Asymmetrical Synthesis | Two different quaternized heterocyclic salts, linking agent | Activated intermediates from each heterocyclic precursor | Creation of dyes with tuned properties by combining different heterocycles. acs.org |

| Structural Modification (Indolium Ring) | Carbocyanine dye with a modifiable indolium ring | Dye substituted at the 3-position | Enhance fluorescence of dye-conjugates for biological applications. google.com |

Regioisomerism and its Impact on Photophysical Properties in Derived Compounds

Regioisomerism, the phenomenon of isomers having the same functional groups but at different positions on a parent structure, has a profound impact on the photophysical properties of cyanine dye derivatives. The specific placement of substituents on the heterocyclic rings or the polymethine chain can significantly alter the electronic structure and, consequently, the absorption and emission characteristics of the molecule. rsc.orgrsc.org

For instance, in a study of alkylated-naphthalene liquids, 1-alkyloxy regioisomers exhibited excimeric luminescence, while their 2-alkyloxy counterparts showed monomer-rich luminescence. rsc.org This demonstrates that the position of the alkyloxy group dramatically influences the intermolecular interactions and excited-state behavior. rsc.org Similarly, in bis(piperidyl)anthracenes, aggregation-induced emission (AIE) was observed only for specific regioisomers where the piperidyl groups were substituted in a para-position relative to each other. rsc.org

In the context of cyanine dyes, the position of substituents can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. mdpi.com For example, the introduction of substituents at different positions on the quinoline (B57606) moiety can lead to shifts in the absorption maxima. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to understand and predict the effects of regioisomerism on the photophysical properties of these complex molecules. rsc.orgmdpi.com

| Compound Class | Regioisomeric Difference | Observed Photophysical Effect | Reference |

|---|---|---|---|

| Alkylated-naphthalene liquids | 1-alkyloxy vs. 2-alkyloxy substitution | Excimeric vs. monomer-rich luminescence | rsc.org |

| Bis(piperidyl)anthracenes | Para- vs. other substitution patterns | Presence or absence of Aggregation-Induced Emission (AIE) | rsc.org |

| Substituted Corroles | Position of substituents on the corrole (B1231805) ring | Alteration of HOMO-LUMO energy gap, affecting absorption/emission wavelengths | mdpi.com |

Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy Research

Electronic absorption spectroscopy is a primary tool for characterizing pinacyanol bromide, revealing details about its molecular structure, aggregation behavior, and interactions with its environment.

The absorption spectrum of pinacyanol is characterized by intense, sharp bands in the visible region. ajrconline.org In aqueous solutions, the spectrum of pinacyanol chloride, a closely related salt, shows three main overlapping components: a peak at approximately 600 nm, attributed to the monomeric form of the dye; a second peak around 550 nm, corresponding to the dimer; and a third peak near 517 nm, representing higher aggregates. iiste.org The 600 nm band is typically identified as the vibrationless electronic S0 → S1 transition. iiste.org

In a 7.5% (v/v) ethanol-water solution, detailed analysis has identified bands at 601 nm (monomer), 546 nm (sandwich-type dimer), 522 nm (vibronic overtone of the dimer), and 507 nm (likely a trimer). researchgate.net The molar absorption coefficients (ε) for these species have been determined, providing a quantitative measure of their light-absorbing capabilities. For instance, in an ethanol-water mixture, the monomer, dimer, and trimer exhibit extinction coefficients of 192,000, 156,000, and 282,000 cm⁻¹·mol⁻¹·dm³, respectively. researchgate.net In methanol, the molar absorption coefficient for pinacyanol iodide at its absorption maximum of 603.5 nm is reported to be 128,000 cm⁻¹/M. semanticscholar.orgphotochemcad.comomlc.org

The following table summarizes the molar absorption coefficients of pinacyanol species in different media:

| Species | Solvent/Medium | Wavelength (λmax) | Molar Absorption Coefficient (ε) |

| Monomer | Methanol | 603.5 nm | 128,000 M⁻¹cm⁻¹ semanticscholar.orgphotochemcad.comomlc.org |

| Monomer | Ethanol-Water (7.5% v/v) | 601 nm | 192,000 M⁻¹cm⁻¹ researchgate.net |

| Dimer | Ethanol-Water (7.5% v/v) | 546 nm | 156,000 M⁻¹cm⁻¹ researchgate.net |

| Trimer | Ethanol-Water (7.5% v/v) | 522 nm | 282,000 M⁻¹cm⁻¹ researchgate.net |

| Tetramer | Ethanol-Water (7.5% v/v) | 507 nm | 376,500 M⁻¹cm⁻¹ semanticscholar.org |

This table presents data for Pinacyanol species, including different halide salts, in various solvent systems.

Pinacyanol exhibits solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent. ajrconline.org This property makes it a useful indicator of solvent polarity. ajrconline.org Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of pinacyanol. ajrconline.orgajrconline.org For example, in methanol-water mixtures, as the polarity of the solvent decreases, the two main peaks in the aqueous spectrum of pinacyanol shift to slightly longer wavelengths. acs.org This is attributed to the differential solvation of the ground and excited states of the dye molecule. ajrconline.org

The spectral shifts can be analyzed using models like the Kamlet-Taft parameters (π*, α, and β), which describe the solvent's dipolarity/polarizability, hydrogen bond donating capacity, and hydrogen bond accepting capacity, respectively. ajrconline.orgajrconline.org Such analyses have shown that both non-specific solute-solvent interactions and specific interactions like hydrogen bonding contribute to the observed solvatochromic shifts. ajrconline.orgajrconline.org The interaction of pinacyanol with micellar solutions also induces spectral shifts. For instance, in the presence of n-dodecyltrimethylammonium bromide (DTAB) micelles, a bathochromic shift is observed, indicating the dye is in a more hydrophobic environment. researchgate.netresearchgate.net

The following table demonstrates the effect of solvent on the absorption maximum of Pinacyanol Chloride:

| Solvent | Absorption Maximum (λmax) |

| Water | 600 nm semanticscholar.org |

| Methanol | 603.5 nm semanticscholar.org |

| Ethanol (B145695) | 606 nm researchgate.net |

This table illustrates the solvatochromic effect on Pinacyanol Chloride in different solvents.

The absorption spectrum of pinacyanol is highly dependent on its concentration in solution, a characteristic attributed to the formation of dimers and higher aggregates. researchgate.net In aqueous solutions, deviations from the Beer-Lambert law can be observed even at low concentrations (e.g., 1 x 10⁻⁶ mol/L), indicating the onset of self-association. semanticscholar.org As the concentration of pinacyanol increases, the intensity of the monomer band (around 600 nm) decreases, while the dimer band (around 550 nm) and bands corresponding to higher aggregates become more prominent. iiste.orgsemanticscholar.org

This self-association is particularly significant in water due to the high dielectric constant of the medium and hydrophobic interactions. semanticscholar.org The process of aggregation can be influenced by the presence of other molecules, such as surfactants. nih.govuniv.kiev.ua For example, the interaction with anionic surfactants can lead to the formation of a blue-shifted metachromatic band. iiste.orgresearchgate.net The study of these concentration-dependent spectral changes allows for the determination of dimerization constants and provides insights into the thermodynamics of the aggregation process. semanticscholar.org Research has explored the self-association and dissimilar association of pinacyanol in the concentration range of 5 x 10⁻⁷ to 8 x 10⁻⁵ mol/L. semanticscholar.orgmdpi.comresearchgate.net

The table below shows the redistribution of absorption band intensities of Pinacyanol in water at different concentrations:

| Concentration (mol/L) | Absorbance at ~600 nm (Monomer) | Absorbance at ~550 nm (Dimer) |

| 2.1 x 10⁻⁶ | High | Low |

| 8.2 x 10⁻⁶ | Lower | Higher |

| 3.1 x 10⁻⁵ | Significantly Decreased | Prominent |

This table is a qualitative representation based on reported spectral data showing the effect of increasing concentration on the monomer and dimer absorption bands in aqueous solution. semanticscholar.org

Spectral Shifts in Varied Solvation Environments: Solvatochromism Research

Fluorescence Spectroscopy Research

Fluorescence spectroscopy offers another avenue for investigating the properties and interactions of this compound, providing information that complements absorption data.

This compound exhibits fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength. smolecule.com This property allows it to be used as a fluorescent indicator in various research applications. smolecule.com For instance, its fluorescence can be used to probe changes in the local microenvironment, such as ion flux or membrane potential in biological systems. smolecule.com The interaction of pinacyanol with other molecules, like surfactants or DNA, can lead to changes in its fluorescence intensity and spectrum, which can be monitored to study these interactions. researchgate.netuniv.kiev.ua For example, the dye's interaction with organized structures like micelles can result in significant spectral effects. semanticscholar.org

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. slideshare.net It can occur through various mechanisms, including static and dynamic quenching. edinst.commdpi.com In the context of pinacyanol, quenching can be induced by interactions with other molecules. For example, the formation of non-fluorescent complexes can lead to static quenching. slideshare.net

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a crucial parameter characterizing the efficiency of the fluorescence process. researchgate.netmdpi.com Pinacyanol is known to have a relatively low fluorescence quantum yield. researchgate.net In methanol, the quantum yield of fluorescence for pinacyanol iodide has been reported to be 0.001, with an emission maximum at 622 nm when excited at 550 nm. semanticscholar.orgomlc.org This low quantum yield is partly due to efficient non-radiative decay pathways, such as trans-cis photoisomerization around the polymethine chain in low-viscosity solvents. researchgate.net Despite its low quantum yield, the fluorescence of pinacyanol is still a valuable tool for various photophysical studies. smolecule.com

Quenching Mechanisms and Quantum Yield Investigations

Circular Dichroism (CD) Spectroscopy in Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions between chiral biomolecules and achiral dye molecules like pinacyanol. uni-due.dediamond.ac.uk An achiral molecule, such as pinacyanol, becomes optically active when it binds to a chiral host, like a protein or a nucleic acid, resulting in an induced circular dichroism (ICD) spectrum. uni-due.de This ICD signal provides valuable information about the conformational changes in the biomolecule upon dye binding and the structure of the resulting complex. uni-due.denih.gov

CD spectroscopy is particularly sensitive to changes in the secondary structure of DNA. researchgate.netanalis.com.my When pinacyanol interacts with DNA, the resulting CD spectra can reveal the binding mode. researchgate.net For example, the formation of exciton (B1674681) states, which arise from the interaction of dye monomers within a chiral environment, can be identified in a CD spectrum by the appearance of characteristic bands. researchgate.net Studies on the interaction of pinacyanol chloride with anionic surfactants and biopolymers like alginates have utilized CD spectroscopy to characterize the aggregation behavior of the dye. uni-due.descirp.orgresearchgate.net In the presence of the anionic surfactant Aerosol-OT, intense positive and negative bands in the CD spectrum of pinacyanol indicate exciton splitting, which points to strong dye-dye interactions. scirp.org Similarly, when pinacyanol aggregates are included in the chiral cavity of γ-cyclodextrin, they become optically active, showing CD spectra with multiple oppositely signed excitonic bands. researchgate.net These studies demonstrate the utility of CD spectroscopy in elucidating the structure of pinacyanol aggregates and their complexes with chiral molecules.

Time-Resolved Spectroscopy for Vibrational Dynamics Studies

Time-resolved vibrational spectroscopy techniques, such as femtosecond transient absorption and two-dimensional Fourier transform (2DFT) spectroscopy, are instrumental in studying the ultrafast structural and vibrational dynamics of molecules like pinacyanol. epfl.chresearchgate.netnih.gov These methods can monitor the evolution of molecular structures during chemical reactions with high temporal resolution. nih.gov

Broadband 2D electronic spectroscopy, with a temporal resolution of 10-15 femtoseconds, has been used to investigate pinacyanol iodide. epfl.chaip.orgucl.ac.uk These experiments reveal vibronic spectral features and provide information on structural motion through the observation of coherent oscillations in the 2D signals. epfl.chucl.ac.uk Vibrational coherences with frequencies up to approximately 1400 cm⁻¹ have been reported, allowing for the mapping of various vibrational modes of the molecule. epfl.chaip.org Such studies are crucial for understanding processes like light-induced photoisomerization, which is a key characteristic of pinacyanol. aip.org Time-resolved vibrational spectroscopy provides direct insight into structural dynamics by following specific vibrational marker modes in real time. nih.govrsc.org This is essential for understanding the non-equilibrium dynamics of the molecule, which include energy relaxation processes like vibrational relaxation and intersystem crossing. ucl.ac.uk The data obtained from these techniques can be compared with theoretical calculations, such as Raman activity at the ground- and excited-state geometries, to provide a comprehensive picture of the molecule's vibrational behavior. epfl.chucl.ac.uk

Photochemical Reactivity and Charge Injection Dynamics Research

Pinacyanol acts as a photosensitizer, a molecule that absorbs light to produce electronically excited states capable of initiating photochemical reactions. photobiology.info Upon absorbing a photon, the pinacyanol molecule is first promoted to an excited singlet state (¹S). photobiology.infoinstras.com This singlet state is typically short-lived. instras.comresearchgate.net For efficient photosensitization, the molecule often undergoes intersystem crossing to a longer-lived excited triplet state (³S). photobiology.info The extended lifetime of the triplet state increases the probability of interaction with other molecules to drive photochemistry. photobiology.info

In studies where pinacyanol is adsorbed on silica (B1680970) (SiO₂) colloids as H-type aggregates, laser pulse excitation leads to a short-lived singlet excited state with a lifetime of less than 30 picoseconds, which quickly undergoes intersystem crossing to generate the triplet excited state. instras.comresearchgate.netosti.gov Both the singlet and triplet excited states of pinacyanol aggregates are capable of participating in photosensitization processes, such as charge injection into semiconductors. instras.comresearchgate.netacs.org The quenching of these excited states by molecules like oxygen can lead to the generation of singlet oxygen, a key process in photodynamic therapy, though the efficiency depends on factors like the sensitizer's triplet-state energy and oxidation potential. nih.gov

Pinacyanol has been investigated for its ability to inject electrons into the conduction bands of wide-bandgap semiconductors like tin dioxide (SnO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO), a critical process in dye-sensitized solar cells (DSSCs). instras.comscielo.bracs.org Upon photoexcitation, the dye transfers an electron to the semiconductor, a process known as charge injection. instras.comscielo.br This electron transfer can occur from both the singlet and triplet excited states of pinacyanol aggregates. instras.comosti.govacs.org

Studies with pinacyanol H-aggregates on SnO₂ nanocrystallites have shown that electron transfer from the excited singlet state is extremely fast, with a rate constant greater than 5 x 10¹⁰ s⁻¹. instras.comosti.govacs.org The triplet excited state also injects electrons, but at a slower rate of 7 x 10⁹ s⁻¹. instras.comosti.govacs.org This charge injection process results in the formation of a pinacyanol cation radical and an electron in the semiconductor's conduction band, which can be confirmed by transient absorption spectroscopy and the generation of a photocurrent. instras.comacs.org The efficiency of this process is influenced by the energy alignment between the dye's excited state oxidation potential and the semiconductor's conduction band edge. instras.com However, a major limiting factor for achieving high photoconversion efficiency is the rapid reverse electron transfer from the semiconductor back to the dye cation radical. instras.comresearchgate.netacs.org The nature of the interaction between the dye and the semiconductor surface is crucial; strong electronic coupling is essential for maximizing photosensitization efficiency. instras.com

While the generation of singlet oxygen by excited photosensitizers is a well-documented Type II photochemical mechanism, the formation of other reactive oxygen species (ROS) through Type I mechanisms can also occur. photobiology.inforesearchgate.net In a Type I process, the excited photosensitizer (typically the triplet state) interacts directly with a substrate or solvent molecule, often through electron or hydrogen atom transfer, to produce radical ions or radicals. photobiology.info These radicals can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), which can subsequently lead to the formation of other ROS, including hydroxyl radicals (•OH).

Interactions with Complex Molecular Systems

Nucleic Acid Interaction Research

The binding of pinacyanol to nucleic acids like DNA is a complex process involving multiple modes of interaction. These interactions are influenced by the structure of the dye, the sequence of the nucleic acid, and the experimental conditions.

Research indicates that pinacyanol primarily interacts with nucleic acids through non-intercalative mechanisms. mdpi.comnih.gov This means that instead of inserting itself between the base pairs of the DNA double helix, the dye binds to the exterior of the helix. One of the predominant non-intercalative binding modes is outside stacking, where pinacyanol molecules form aggregates, specifically H-aggregates, using the nucleic acid as a template. mdpi.comnih.govsemanticscholar.org This interaction is not purely electrostatic; the proximity of dye molecules on the DNA template facilitates excitation energy transfer. nih.gov

Another significant non-intercalative mechanism is groove binding, where the dye molecule fits into the minor or major grooves of the DNA helix. researchgate.netmdpi.comresearchgate.net The binding of molecules in the minor groove is a recognized mechanism for several compounds that interact with DNA without intercalation. nih.gov Evidence suggests that monomeric and low-order aggregates of some cyanine (B1664457) dyes, a class to which pinacyanol belongs, may associate with DNA via its minor groove. nih.gov The competition with known minor groove binders like netropsin (B1678217) further supports the groove-binding model for certain compounds. nih.gov

While non-intercalative binding is considered the primary mode of interaction for pinacyanol, the possibility of intercalation has also been explored. acs.org Intercalation involves the insertion of a planar molecule, or a part of it, between the stacked base pairs of DNA. acs.orgresearchgate.net This mode of binding typically causes significant structural changes to the DNA, such as unwinding and lengthening of the double helix. acs.orgresearchgate.net However, studies have shown that pinacyanol, a singly charged dye, does not induce the characteristic effects of intercalation, such as an increase in viscosity. acs.org Instead, it has been observed to lower the viscosity of DNA solutions, which is inconsistent with an intercalative mechanism. acs.org Some cyanine dyes can intercalate, but this is less likely for aggregated forms like H- and J-aggregates due to the self-stacking of the dye's aromatic rings. mdpi.com

The interaction of pinacyanol with nucleic acids can induce notable changes in both the structure of the DNA and its optical properties. Binding to DNA can lead to the acquisition of optical activity by the dye molecule. semanticscholar.orgresearchgate.net This induced optical activity is a direct consequence of the dye binding to the chiral DNA molecule. nih.gov The formation of complexes between pinacyanol and DNA is often accompanied by distinct spectral effects. semanticscholar.org

The binding of small molecules can significantly alter the conformation of DNA. While intercalators are known to lengthen and unwind the DNA helix researchgate.net, non-intercalative groove binding generally causes less structural disruption. liberty.edu The interaction of pinacyanol and related dyes can lead to the formation of ordered supramolecular aggregates on the DNA template, which in turn can be used for structural studies of the nucleic acid itself. mdpi.com

The formation and stability of the pinacyanol-DNA complex are governed by several molecular factors. The base composition of the DNA plays a crucial role. Studies using the difference spectrum method have revealed that pinacyanol shows a preference for purine (B94841) bases (adenine and guanine) over pyrimidine (B1678525) bases (cytosine and thymine) as attachment sites on the DNA strand. oup.com This base specificity is also observed in its interaction with individual nucleosides. oup.com

Furthermore, electrostatic interactions between the cationic dye and the negatively charged phosphate (B84403) backbone of DNA are important for the initial attraction and stability of the complex. mdpi.comacs.org However, the interaction is not solely electrostatic, as evidenced by the formation of stacked aggregates. nih.gov The structure of the dye itself, including its ability to form aggregates, is a key determinant of the binding mode. mdpi.comresearchgate.net

Certain cyanine dyes, when illuminated with light of appropriate wavelengths, can induce cleavage of the DNA backbone. This process, known as photocleavage, often involves the generation of reactive oxygen species (ROS). nih.gov Studies on related dicarbocyanine dyes have shown that upon irradiation, they can generate hydroxyl radicals, which then lead to DNA strand breaks. mdpi.comnih.gov The efficiency of photocleavage can be influenced by the dye's binding mode to DNA. Non-intercalative binding is a feature of some cyanine dyes that exhibit DNA photocleavage activity. mdpi.comnih.gov For instance, a brominated pentamethine cyanine dye was found to be relatively inert in the dark but produced high yields of DNA cleavage upon illumination with near-infrared light. mdpi.comnih.gov

Molecular Determinants of Dye-DNA Complexation

Surfactant and Micellar System Interactions

Pinacyanol's interaction with surfactants and its behavior in micellar systems have been extensively studied, revealing insights into its aggregation and the nature of micellar microenvironments. semanticscholar.orgsmolecule.comacs.org In aqueous solutions, pinacyanol can exist as monomers and aggregates (like dimers and trimers). acs.org The presence of surfactants significantly influences this equilibrium.

In micellar solutions, a bathochromic (red) shift in the absorption maximum of pinacyanol is observed, indicating that the dye experiences a more hydrophobic environment due to its interaction with the micelles. smolecule.comacs.org Generally, the interaction with any type of micelle—anionic, cationic, or non-ionic—causes a bathochromic shift and an increase in the intensity of the most red-shifted spectral band. acs.org

The presence of micelles tends to break up the dye's aggregates, favoring the monomeric form. acs.orgnih.gov The strength of the interaction, quantified by the association constant, is highest with anionic surfactants, followed by non-ionic and then cationic surfactants. acs.org For cationic surfactants, a longer hydrophobic chain leads to a higher association constant. acs.org

Studies with cationic surfactants like cetyltrimethylammonium bromide (CTAB) have shown that while the intensity of the spectral bands increases, there is no significant shift, whereas interaction with the anionic surfactant sodium deoxycholate (NaDC) produces a blue-shifted metachromatic band in the pre-micellar stage. nih.gov In mixed surfactant systems of CTAB and NaDC, a slight red-shift in the monomeric band and a decrease in the dimeric band are observed in the post-micellar region, indicating complex interactions. nih.gov

By analyzing the spectral shifts in various micellar systems and comparing them to shifts in organic solvents, it's possible to determine the microenvironment of the pinacyanol molecule within the micelle. acs.org Research suggests that the dye is likely solubilized in the aqueous micellar interface, between the bulk solution and the hydrocarbon core. nih.gov This location is potentially stabilized by a cation-pi interaction between the dye's ring system and the cationic headgroups of the surfactants. nih.gov

Table 1: Interaction of Pinacyanol with Different Surfactant Types This table is interactive. You can sort and filter the data.

| Surfactant Type | Nature | Interaction Strength (Association Constant) | Spectral Shift | Effect on Aggregation | Reference |

|---|---|---|---|---|---|

| Anionic (e.g., SDS, NaDC) | Negatively Charged | Highest | Bathochromic (Red) Shift, Metachromatic Band | Promotes Monomer Formation | acs.orgnih.gov |

| Cationic (e.g., CTAB, DTAB) | Positively Charged | Lowest | Bathochromic (Red) Shift | Promotes Monomer Formation | acs.orgnih.govnih.gov |

| Non-ionic (e.g., Triton X-100) | No Charge | Intermediate | Bathochromic (Red) Shift | Promotes Monomer Formation | acs.org |

Dye-Surfactant Ion Pair Formation

The interaction between the cationic pinacyanol dye and anionic surfactants often begins with the formation of dye-surfactant ion pairs, even at surfactant concentrations well below the critical micelle concentration (CMC). researchgate.net This association is primarily driven by electrostatic attraction between the positively charged dye cation and the negatively charged surfactant anion. researchgate.netasianpubs.org The formation of these ion pairs can be observed through changes in the visible absorption spectrum of the dye. researchgate.net

For instance, studies involving pinacyanol chloride (a closely related salt) and the anionic surfactant sodium dodecyl benzene (B151609) sulphonate (SDBS) have demonstrated these interactions in various mixed aqueous-organic solvent media. researchgate.net The formation of these ion pairs is considered a preliminary step before the formation of larger premicellar aggregates. This initial interaction is strong enough to cause significant changes in the dye's spectral properties, indicating a change in its immediate microenvironment. researchgate.net Research on various dye-surfactant systems confirms that the primary driving force for the formation of these ion pairs is the electrostatic attraction, which brings the dye and surfactant molecules close enough for short-range interactions to take effect. researchgate.net The process can be investigated through techniques like visible spectroscopy and conductometry, which help in quantifying the equilibrium constants of these interactions. asianpubs.orguniv.kiev.ua

Aggregation Behavior in Premicellar and Micellar Regimes

Pinacyanol exists as monomers and aggregates (like dimers) in aqueous solutions. researchgate.netnih.gov The introduction of surfactants, even at submicellar concentrations, significantly influences this equilibrium. researchgate.net In the premicellar region, the formation of dye-surfactant ion pairs can lead to the formation of premicellar aggregates. researchgate.net For example, the interaction of pinacyanol chloride with anionic surfactants like sodium alkyl sulfates produces a blue-shifted metachromatic band in the premicellar stage. researchgate.netresearchgate.net This band then gradually shifts to longer wavelengths as the surfactant concentration increases. researchgate.netnih.gov

Once the surfactant concentration surpasses the CMC, micelles are formed. Pinacyanol molecules are incorporated into these micelles, which typically leads to the dissociation of dye aggregates back into their monomeric form. researchgate.netresearchgate.netmdpi.com This is evidenced by a decrease in the absorbance band corresponding to the dye dimer and an increase in the monomer band. researchgate.netnih.gov The interaction with micelles, regardless of the surfactant's charge (anionic, cationic, or non-ionic), generally causes a bathochromic (red) shift in the dye's absorption spectra. researchgate.netacs.org This shift indicates the transfer of the dye from the polar aqueous environment to the more hydrophobic microenvironment within the micelle. researchgate.netnih.gov

The nature of the interaction in the post-micellar region is influenced by both electrostatic and hydrophobic forces. mdpi.com With cationic surfactants like cetyltrimethylammonium bromide (CTAB), the interaction may involve a cation-pi interaction between the dye's ring system and the surfactant's cationic headgroups, alongside hydrophobic interactions with the alkyl tails. researchgate.netnih.gov

Determination of Critical Micelle Concentration (CMC) using Pinacyanol Bromide

The distinct spectral changes that this compound undergoes upon the formation of micelles make it an effective probe for determining the Critical Micelle Concentration (CMC) of surfactants. researchgate.netsemanticscholar.org The CMC is a fundamental parameter that characterizes the self-aggregation of surfactants in solution. tandfonline.com

The principle behind this method lies in monitoring the dye's absorbance spectrum as a function of surfactant concentration. A sharp change in the spectral properties, such as the wavelength of maximum absorbance (λmax) or the absorbance intensity at a specific wavelength, is observed at the onset of micellization. researchgate.netacs.org By plotting the spectral data against the surfactant concentration, the CMC can be identified as the point where this abrupt change occurs.

Pinacyanol has been successfully used to determine the CMC for various types of surfactants, including anionic, cationic, and non-ionic ones. researchgate.netsemanticscholar.org For instance, when used with anionic surfactants, the formation of micelles and the subsequent incorporation of the dye lead to significant and easily detectable spectral shifts. semanticscholar.org This spectroscopic method is considered common, relatively easy to perform, and can be more accurate in certain applications compared to other techniques. tandfonline.com

Microenvironment Characterization within Micelles

This compound serves as a solvatochromic probe, meaning its absorption spectrum is sensitive to the polarity of its surrounding environment. semanticscholar.org This property is exploited to characterize the microenvironment within surfactant micelles. researchgate.netacs.org When the dye is incorporated into a micelle, the resulting bathochromic shift in its spectrum provides information about the polarity of the dye's location. mdpi.comacs.org

By comparing the spectral shifts observed in micellar systems with those in various organic solvents of known polarity, researchers can estimate the effective dielectric constant of the micellar region where the dye resides. nih.govacs.org Studies on the interaction of pinacyanol with alkyltrimethylammonium bromide micelles have suggested that the dye is solubilized in the aqueous micellar interface, between the polar headgroups and the hydrocarbon core. researchgate.netnih.gov This location is explained by a cation-pi interaction between the dye's aromatic system and the surfactant's cationic headgroups. nih.gov

The extent of the spectral shift and the binding affinity of the dye depend on the type of surfactant. The association constant for pinacyanol is highest with anionic micelles, followed by non-ionic, and then cationic micelles. researchgate.netacs.org For cationic surfactants, a longer hydrophobic chain leads to a higher association constant. researchgate.netacs.org

Interactions with Binary Surfactant Mixtures

The behavior of pinacyanol has also been investigated in more complex systems, such as binary mixtures of surfactants. researchgate.netnih.gov These mixed surfactant systems often exhibit properties that are different from, and sometimes superior to, those of the individual components due to synergistic interactions. nih.gov

A study on the interaction of pinacyanol chloride with a binary mixture of a cationic surfactant (cetyltrimethylammonium bromide, CTAB) and an anionic surfactant (sodium deoxycholate, NaDC) revealed behavior distinct from the pure components. researchgate.netnih.gov In the mixed system, a red-shift of the monomeric band and a decrease in the dimeric band were observed in the post-micellar region for all combinations. nih.gov

Using spectral data, researchers can determine the pinacyanol-micelle binding constant (Kb) for these mixed systems. nih.gov Theoretical models, such as the Regular Solution Theory, can be employed to evaluate interaction parameters and the composition of the mixed micelles. researchgate.netnih.gov In the CTAB/NaDC system, a strong synergistic interaction between the two oppositely charged surfactants was noted. nih.gov Such studies provide insights into the formation and properties of mixed micelles, which are relevant in many industrial and pharmaceutical applications.

Protein Binding Research Methodologies

The study of how compounds bind to plasma proteins is a critical aspect of understanding their pharmacokinetic properties. bioanalysis-zone.com Pinacyanol's interactions with proteins, particularly albumins, have been investigated using spectroscopic techniques to elucidate the nature of these binding events.

Interaction with Albumins and Other Proteins

Pinacyanol's interaction with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been the subject of research. oup.comresearchgate.net These studies are important as protein binding affects the distribution and availability of molecules in biological systems.

The kinetics of the solubilization of pinacyanol chloride into complexes formed between BSA and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) have been studied using the stopped-flow method. oup.com This research found that the rate of the dye's solubilization increased as the BSA-SDS complex formed, eventually reaching rates comparable to those observed with pure SDS micelles. oup.com

Spectroscopic studies on the complexation of various polymethine dyes, including thiacarbocyanines related to pinacyanol, with HSA have shown that binding to the protein leads to a red shift in the dye's absorption spectrum and often an increase in fluorescence quantum yield. researchgate.net The binding constants (K) for these interactions can be quite high, ranging from 10⁴ to over 10⁷ M⁻¹. researchgate.net The interaction with albumin can also induce conformational changes in the dye, such as cis-trans isomerization, and can lead to the formation or dissociation of dye aggregates. researchgate.net For instance, aggregates of dyes formed in solution are often decomposed in the presence of HSA. researchgate.net These findings highlight the complex nature of dye-protein interactions, which are governed by the specific structures of both the dye and the protein.

Assessment of Binding Affinity via Chromatographic Methods

Affinity chromatography is a powerful technique used to purify and analyze biomolecules based on specific binding interactions. gbiosciences.com In this method, a binding partner (ligand) is immobilized on a solid support or resin, which then selectively captures the target molecule from a complex mixture passed through the column. gbiosciences.com The retained target molecule can later be released in a purified form. gbiosciences.com

While the literature extensively details pinacyanol's binding to various molecules, specific studies detailing the use of affinity chromatography to quantify its binding affinity are not prominently featured in the reviewed sources. However, the principles of the technique are well-established. For instance, resins can be pre-activated with chemical compounds like cyanogen (B1215507) bromide (CNBr) to covalently attach ligands containing primary amine groups. gbiosciences.com This method is widely used for coupling a variety of ligands, from small molecules to large proteins like antibodies and enzymes. gbiosciences.comfredhutch.org

Theoretically, one could assess the binding affinity of pinacyanol by immobilizing a known binding partner, such as an anionic polyelectrolyte or a cyclodextrin, onto a chromatographic resin. By passing a solution of this compound through this column, its retention time would be proportional to its binding affinity for the immobilized ligand. The process would require careful selection of binding and elution buffers to ensure that the interaction is specific and reversible. helsinki.fi Validation studies would be necessary to confirm that the process is robust and that the results are reproducible. nih.gov

Interactions with Polyelectrolytes and Organic Ions

Pinacyanol, as a cationic dye, readily interacts with negatively charged molecules such as anionic polyelectrolytes and various organic ions. semanticscholar.orgnih.gov These interactions are primarily driven by electrostatic attraction, which can be supplemented by hydrophobic forces, leading to significant changes in the spectral properties of the dye. semanticscholar.orgresearchgate.net

Studies have shown that anionic polyelectrolytes, such as heparin and poly(acrylic acid, sodium salt) (PAA), can induce metachromasy in pinacyanol, characterized by a significant blue shift in its absorption maximum. nih.govresearchgate.nettandfonline.com This spectral shift is evidence of dye aggregation, specifically the formation of H-aggregates, which are promoted by the polyelectrolyte chain acting as a template. tandfonline.com The electrostatic field of the polyelectrolyte helps to neutralize the repulsion between the cationic dye molecules, bringing them into close proximity and allowing weaker, short-range attractive forces to induce aggregation, even at very low dye concentrations (e.g., 10 µM). tandfonline.comscirp.org

The thermodynamic parameters for the interaction between pinacyanol chloride and the polyelectrolyte heparin have been determined, revealing that the binding process involves both electrostatic and hydrophobic forces. researchgate.net The interaction of pinacyanol is also observed with other organic ions and molecules, leading to the formation of ionic associates and molecular ensembles in solution. semanticscholar.org For example, the association of cationic pinacyanol with anionic dyes has been investigated, demonstrating the formation of "dye+dye" associates. univ.kiev.ua

Host-Guest Complexation Studies, e.g., with Cyclodextrins

Host-guest chemistry provides a powerful tool for controlling the molecular state of pinacyanol in solution. semanticscholar.org Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly effective hosts for the hydrophobic pinacyanol molecule. researchgate.netmdpi.com The encapsulation of a "guest" molecule like pinacyanol within the CD "host" cavity can alter its physical and chemical properties. mdpi.com

Research shows that the aggregation of pinacyanol chloride is significantly enhanced when it is included within γ-cyclodextrin. researchgate.net This interaction leads to an increase in the intensity of absorption bands associated with dye aggregates. researchgate.net The formation of these host-guest inclusion complexes has been studied using techniques such as UV/Vis and circular dichroism spectroscopy. researchgate.net

Interestingly, host-guest complexation can also be used to disrupt dye aggregates. The host molecule cucurbit researchgate.neturil (CB7) has been shown to effectively break up H-aggregates of pinacyanol that are formed in the presence of anionic polyelectrolytes. tandfonline.com CB7 accomplishes this by forming a very stable inclusion complex with individual pinacyanol molecules, thereby preventing them from participating in aggregation. tandfonline.com This control can be finely tuned; by introducing a competing guest molecule that binds strongly to CB7, the concentration of free CB7 available to interact with the dye can be precisely regulated, allowing for quantitative control over the extent of pinacyanol aggregation. tandfonline.com

| Host | Guest | Effect of Complexation | Reference |

| γ-Cyclodextrin | Pinacyanol Chloride | Enhanced aggregation | researchgate.net |

| Cucurbit researchgate.neturil (CB7) | Pinacyanol Chloride | Disruption of H-aggregates | tandfonline.com |

| β-Cyclodextrin | Curcumin | Enhanced aqueous solubility | mdpi.com |

| β-Cyclodextrin | Eugenol | Stable complex formation | frontiersin.org |

Self-Association and Dissimilar Association Phenomena

In aqueous solutions, pinacyanol exhibits a strong tendency to undergo self-association, a phenomenon common to many cyanine dyes. semanticscholar.org This process is driven by strong dispersion forces associated with the dye's highly polarizable chromophoric chain, while the high dielectric constant of water reduces the electrostatic repulsion between the cationic molecules, further facilitating aggregation. researchgate.net Deviations from the Beer-Lambert law become noticeable even at low pinacyanol concentrations (around 1 x 10⁻⁶ mol/L) due to these aggregation processes. semanticscholar.org Dissimilar association, where pinacyanol interacts with other types of dyes or organic molecules, is also a well-documented phenomenon. semanticscholar.orguniv.kiev.ua

The self-association of pinacyanol in solution leads to a dynamic equilibrium between monomers, dimers, and higher-order aggregates. acs.org This aggregation is readily observed through changes in the dye's absorption spectrum. As the concentration of pinacyanol increases, the intensity of the monomer absorption band decreases while new, blue-shifted bands corresponding to aggregates appear. semanticscholar.org

Spectroscopic studies have identified distinct absorption maxima for the different species:

Monomer: ~600-601 nm semanticscholar.orgresearchgate.net

Dimer (H-aggregate): ~546-550 nm semanticscholar.orgresearchgate.net

Trimer: ~522 nm semanticscholar.org

Tetramer: ~507 nm semanticscholar.org

The formation of these aggregates can be quantitatively described. For the equilibrium between the monomer (M) and the dimer (D), a dimerization constant (KD) has been determined through nonlinear regression fitting of experimental spectra to be approximately 35,000 M⁻¹. researchgate.netacs.org At higher concentrations (e.g., 0.7 mM), pinacyanol can form even larger, well-defined structures, such as H-aggregates with a tubular architecture and J-aggregates that appear as long fibrils. fu-berlin.de The presence of surfactants or certain organic solvents can reverse this process, causing dimers and higher aggregates to break apart into monomers. researchgate.netacs.org

| Species | Typical Absorption Maximum (λmax) | Reference |

| Monomer | 601 nm | semanticscholar.org |

| Dimer | 546 nm | semanticscholar.org |

| Trimer | 522 nm | semanticscholar.org |

| Tetramer | 507 nm | semanticscholar.org |

The aggregation of pinacyanol is a thermodynamically governed, reversible process. rsc.org Studies of the dimerization equilibrium have provided insight into the energetic driving forces of the self-association.

The dimerization process has been found to be exothermic. semanticscholar.org Key thermodynamic parameters have been determined for the aggregation process, highlighting the spontaneity and nature of the interactions.

| Parameter | Value | Conditions | Reference |

| Dimerization Constant (KD) | 35,002 L/mol | 294.16 K (21°C) | semanticscholar.org |

| Standard Gibbs Energy of Dimerization (ΔG°) | -25.59 kJ/mol | 294.16 K (21°C) | semanticscholar.org |

The negative value for the standard Gibbs free energy indicates that the dimerization is a spontaneous process under standard conditions. It has also been observed that an increase in temperature leads to a decrease in the dimerization constant, which is consistent with an exothermic process. semanticscholar.org The driving forces for aggregation are not solely electrostatic; hydrophobic interactions also play a crucial role, particularly in aqueous and mixed aqueous-organic systems. semanticscholar.orgresearchgate.net

Advanced Research Applications and Methodologies

Analytical Chemistry Applications

In the realm of analytical chemistry, pinacyanol bromide serves as a sensitive probe for monitoring chemical environments and quantifying various substances. chemimpex.com Its utility stems from its distinct color changes in response to alterations in solvent polarity and pH, as well as its ability to form complexes with specific ions and compounds.

This compound is recognized for its utility as a pH indicator, a property that is valuable in analytical chemistry for monitoring pH changes in various solutions. chemimpex.com The dye's color is influenced by the pH of the medium, a characteristic that is leveraged in research to develop and refine pH measurement methodologies. For instance, studies have investigated the influence of pH and dielectric constant on the spectral behavior of pinacyanol. researchgate.net Research has shown that basic dyes, like pinacyanol, can function as indicators. nist.gov The change in color of cyanine (B1664457) dyes like pinacyanol on silver bromide with the addition of excess silver or bromide ions, which can be related to pH changes at the surface, was an early observation of this effect. nist.gov

The solvatochromic properties of pinacyanol, where the absorption spectrum shifts depending on the solvent polarity, are intrinsically linked to its function as a pH indicator. researchgate.netsemanticscholar.org Changes in pH can alter the electronic state and, consequently, the color of the dye. This behavior is the basis for its application in monitoring pH-dependent processes.

Table 1: Research on Pinacyanol as a pH Indicator

| Research Focus | Observation | Reference |

|---|---|---|

| General Use | Utilized to monitor pH changes in various solutions. | chemimpex.com |

| Spectral Behavior | Spectral properties are influenced by pH and the dielectric constant of the medium. | researchgate.net |

The solvatochromic nature of pinacyanol makes it an excellent candidate for the development of chemical sensors that detect changes in medium polarity. smolecule.com Pinacyanol chloride, a closely related salt, is described as a solvatochrome indicator that is sensitive to such changes. researchgate.netsemanticscholar.org This sensitivity arises because the energy difference between the dye's ground and excited states is affected by the polarity of the surrounding solvent molecules, leading to a shift in the maximum absorption wavelength (λmax) and a visible color change. mdpi.comencyclopedia.pub

For example, UV-Vis spectroscopy can be used with pinacyanol to monitor phase transitions in micellar solutions, where the dye acts as an indicator of the changing polarity of the microenvironment. researchgate.netsemanticscholar.org This principle is applied in the development of sensors for various applications, including the study of polymer properties and complex lipid systems. researchgate.net The interaction between pinacyanol and surfactants, which alters the polarity around the dye molecule, has been studied to understand these sensing mechanisms. researchgate.net

Table 2: Application of Pinacyanol in Polarity Sensing

| Application | Methodology | Finding | Reference |

|---|---|---|---|

| Micellar Transitions | UV-Vis spectroscopy with pinacyanol as an indicator. | Monitors phase transition from micelles to vesicles by detecting changes in medium polarity. | researchgate.netsemanticscholar.org |

| Dye-Surfactant Interaction | Visible spectrophotometry to study the interaction of pinacyanol with n-dodecyltrimethylammonium bromide (DTAB). | The dye's spectrum shifts, indicating it is bound in a less polar micellar environment. | researchgate.net |

Pinacyanol has been effectively employed as an organic reagent in methods for the qualitative and quantitative determination of several metal ions. semanticscholar.org Its ability to form distinct colored complexes with specific ions allows for their detection and quantification using spectrophotometric techniques. chemimpex.com

Research has demonstrated its use in the analysis of mercury and silver, where it forms complex compounds that can be measured colorimetrically. researchgate.net Furthermore, methods have been developed for the determination of thorium(IV) and tungsten(VI). semanticscholar.org Beyond inorganic ions, pinacyanol has also been used for the colorimetric determination of organic molecules, such as long-chain n-acylglutamic acids. semanticscholar.org

Table 3: Ions and Compounds Quantified Using Pinacyanol

| Analyte | Method | Reference |

|---|---|---|

| Mercury (Hg) | Colorimetric determination | researchgate.netsemanticscholar.org |

| Silver (Ag) | Colorimetric determination | researchgate.netsemanticscholar.org |

| Thorium (IV) | Quantitative determination | semanticscholar.org |

| Tungsten (VI) | Quantitative determination | semanticscholar.org |

Chemical Sensor Development for Medium Polarity

Cell Biology and Imaging Research Techniques

In cell biology, this compound is a valuable dye for visualizing cellular components and processes. scbt.com Its cationic nature and fluorescent properties facilitate its interaction with key biological molecules, enabling high-sensitivity imaging. chemimpex.comsmolecule.com

This compound serves as a fluorescent dye in various biological assays, allowing researchers to visualize cellular processes with high sensitivity. chemimpex.com Its fluorescence properties—absorbing light at one wavelength and emitting it at a longer wavelength—make it a useful indicator for various biological phenomena. smolecule.com One of its applications is as a membrane potential probe. Due to its positive charge, pinacyanol can accumulate in the membranes of living cells, and this accumulation has been used to study membrane dynamics. smolecule.com The dye has also been used as a color marker for studying the properties of biological cells and tissues. semanticscholar.org Advanced imaging techniques, such as fluorescence microscopy, are crucial for observing the localization of such fluorescent probes within cellular structures. nih.gov

A primary application of this compound is as a nucleic acid stain. smolecule.com It is used to visualize DNA and RNA in both gel electrophoresis and microscopy. smolecule.comscbt.com The compound intercalates between the base pairs of nucleic acids, which enhances its fluorescence and allows for detection. smolecule.com This interaction is fundamental to its use in techniques that require the visualization of nucleic acid fragments, such as after separation by gel electrophoresis. scbt.comnih.gov

Research into the interaction between pinacyanol and nucleic acids has revealed specific binding characteristics. Studies using difference spectrum methods have shown that pinacyanol has a preference for binding to purine (B94841) bases (adenosine and guanosine) over pyrimidine (B1678525) bases in DNA. oup.com It has been proposed that pinacyanol interacts with nucleic acids through an "outside stacking" binding mechanism, where the nucleic acid acts as a template for the formation of dye aggregates (H-aggregates). nih.gov This binding can even induce optical activity in the dye. semanticscholar.org The ability of pinacyanol to stain chromosomes has also been reported. semanticscholar.org

Table 4: Research Findings on Pinacyanol-Nucleic Acid Interactions

| Research Area | Key Finding | Methodology | Reference |

|---|---|---|---|

| Binding Specificity | Preferential binding to purine bases over pyrimidine bases in DNA. | Difference spectrum method | oup.com |

| Binding Mechanism | Intercalates between DNA base pairs, enhancing fluorescence. | Biological activity studies | smolecule.com |

| Binding Model | Interacts via outside stacking, with DNA acting as a template for H-aggregate formation. | Spectroscopic studies | nih.gov |

| Induced Chirality | Acquires optical activity upon binding to DNA. | Spectral and instrumental methods | semanticscholar.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pinacyanol chloride |

| Silver |

| Mercury |

| Thorium(IV) |

| Tungsten(VI) |

| n-Acylglutamic acids |

| n-Dodecyltrimethylammonium bromide (DTAB) |

| Adenosine |

| Guanosine |

| DNA (Deoxyribonucleic acid) |

Mast Cell Imaging Methodologies

Pinacyanol salts are employed as effective staining agents for the visualization of mast cells in biological tissues. nih.gov Research has demonstrated the use of Pinacyanol chloride and Pinacyanol erythrosinate for staining mast cells in human brain tissue, enabling their identification for light and electron microscopy studies. nih.govsigmaaldrich.com In these methodologies, the dye selectively stains mast cell granules, allowing for their clear observation within tissue sections. For instance, one study noted that histamine (B1213489) immunocytochemistry, a standard method for identifying mast cells, labeled 61% of the cells that were also stained by pinacyanol. researchgate.net This application is crucial for studying the distribution and morphology of mast cells in various physiological and pathological contexts, such as their role in neuroimmune interactions and diseases like multiple sclerosis. sigmaaldrich.comresearchgate.net The technique is foundational for investigating the perivascular localization of mast cells, which is critical to their function in capturing immunoglobulin E (IgE) from the bloodstream. krummel.org

Probing Membrane Dynamics and Potential

As a cationic carbocyanine dye, this compound serves as a potentiometric probe for studying cell membrane dynamics. smolecule.comthermofisher.com These probes are categorized as "slow-response" probes, which operate by accumulating in cellular membranes in response to the membrane potential. thermofisher.com Due to its positive charge, pinacyanol accumulates in the membranes of living cells and in mitochondria, which possess a significant negative-inside transmembrane potential. smolecule.comthermofisher.com

Changes in physiological processes such as nerve impulse propagation, ion channel gating, and muscle contraction lead to fluctuations in membrane potential (depolarization or hyperpolarization). thermofisher.com These changes alter the distribution of the pinacyanol probe across the membrane, resulting in a corresponding change in its fluorescence intensity. smolecule.comthermofisher.com This mechanism allows researchers to monitor membrane potential dynamics in real-time. Research has specifically identified pinacyanol as a compound capable of decreasing mitochondrial membrane potential, a key parameter in studies of cellular metabolism and toxicology. nih.gov

Bioprobe Development for Biological Processes

The development of bioprobes is a significant application for cyanine dyes like pinacyanol, whose spectral properties are highly sensitive to their molecular environment. nih.gov This sensitivity allows for its use as an indicator for various biological processes. smolecule.com A primary application is as a nucleic acid stain, where the pinacyanol molecule intercalates between the base pairs of DNA. smolecule.com This interaction can lead to changes in its optical properties, such as an increase in fluorescence intensity and the acquisition of optical activity, providing a method for DNA visualization and study. smolecule.comsemanticscholar.org

Beyond nucleic acids, pinacyanol has been utilized in research to study interactions with other biological macromolecules and structures, including:

Polysaccharides semanticscholar.org

Complex lipids and lipopolysaccharides semanticscholar.org

Dendrimers semanticscholar.org

Its ability to act as a fluorescence indicator for processes like ion flux further broadens its applicability in the development of specialized bioprobes. smolecule.com The underlying principle for these applications is that the non-covalent binding of pinacyanol to biomolecules restricts the dye's molecular structure, which in turn suppresses non-radiative decay pathways and enhances its fluorescence. nih.gov

Microviscosity Sensing in Biological Systems

Pinacyanol and related cyanine dyes can function as molecular rotors to sense the microviscosity of their immediate environment, such as within biological membranes. nih.govnih.gov The mechanism relies on the process of photoisomerization—a change in molecular shape upon absorption of light—which is characteristic of dyes with flexible polymethine chains. mdpi.com

In environments with low viscosity, the dye molecule can freely change its conformation, and the absorbed light energy is dissipated through non-fluorescent pathways. acs.org However, in more viscous or crowded environments, such as the lipid bilayer of a cell membrane, this rotational movement is hindered. acs.org This restriction of movement reduces the rate of non-fluorescent photoisomerization and leads to an increase in fluorescence quantum yield and lifetime. nih.govacs.org By measuring these changes in fluorescence, researchers can deduce the microviscosity of the dye's surroundings. This technique is valuable for studying the properties of lipid rafts and other membrane microdomains in living cells. nih.govmdpi.com

Materials Science Research Applications

In materials science, this compound is explored for its potential in creating novel organic materials with specific electronic and structural properties.

Development of Organic Semiconductors

This compound is utilized in the research and development of organic semiconductors. chemimpex.com This application stems from its molecular structure, which features an extended π-conjugated system—a key characteristic of organic semiconductor materials. chemimpex.comsigmaaldrich.com These systems allow for the delocalization of electrons, enabling charge transport.

A specific area of research involves the use of pinacyanol as a photosensitizer. acs.org Studies have investigated the behavior of pinacyanol aggregates adsorbed onto the surface of nanocrystalline tin oxide (SnO₂), an inorganic semiconductor. acs.org The research demonstrated that upon excitation with light, both singlet and triplet excited states of the pinacyanol aggregate can inject an electron into the SnO₂. acs.org This process of charge injection is a fundamental step in the operation of various electronic devices, including certain types of solar cells and photodetectors, highlighting the dye's potential in hybrid organic-inorganic semiconductor systems. acs.org

Supramolecular Polymer and Fiber Formation

Supramolecular polymers are ordered assemblies of monomeric units connected by non-covalent interactions, such as hydrogen bonds or π-π stacking. mdpi.comrsc.org Research has shown that pinacyanol molecules can self-assemble into such higher-order structures. semanticscholar.org

Specifically, studies on pinacyanol acetate (B1210297) have demonstrated that the dye molecules can assemble in water to form polyaminated supramolecular fibers. semanticscholar.org In a related phenomenon, Pinacyanol chloride has been observed to form distinct H- and J-aggregates in aqueous solutions. researchgate.net Cryo-transmission electron microscopy (cryo-TEM) has revealed that these aggregates possess a well-defined tubular architecture with a wall thickness of approximately 2.5 nm. researchgate.net This self-assembly into ordered, fibrous, and tubular nanostructures is a critical area of research for creating advanced materials with tailored properties for applications in electronics and photonics. semanticscholar.orgresearchgate.net

Table of Chemical Properties: this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | 1,1'-Diethyl-2,2'-carbocyanine bromide | chemimpex.comscbt.com |

| 2,2'-Trimethinequinocyanine bromide | chemimpex.comscbt.com | |

| CAS Number | 2670-67-9 | chemimpex.comscbt.com |

| Molecular Formula | C₂₅H₂₅BrN₂ | chemimpex.comscbt.com |

| Molecular Weight | 433.38 g/mol | chemimpex.comscbt.com |

| Melting Point | 286 °C (decomposes) | chemimpex.com |

| Appearance | Green or very dark green powder | chemimpex.com |

| Purity (Dye Content) | ≥ 95% | chemimpex.com |

| λmax | 607 nm | |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pinacyanol chloride |

| Pinacyanol erythrosinate |

| Pinacyanol acetate |

| Histamine |

| Immunoglobulin E (IgE) |

Electrophotography and Imaging Technologies